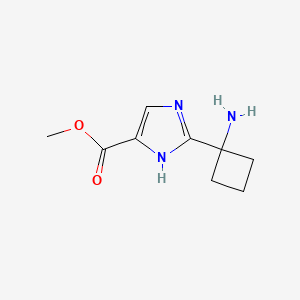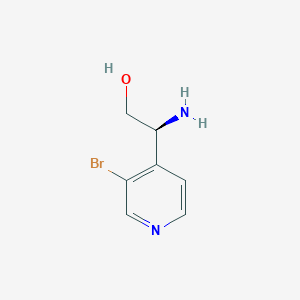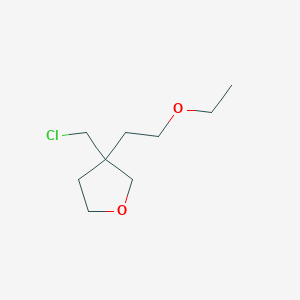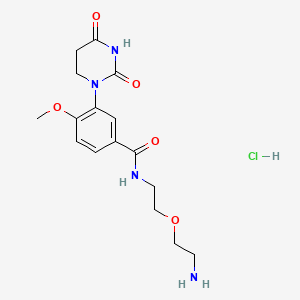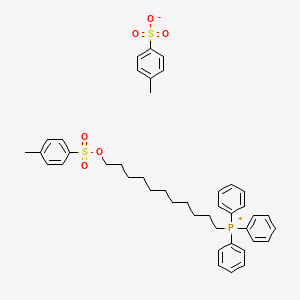
Triphenyl(11-(tosyloxy)undecyl)phosphonium 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate is a complex organic compound that features both a phosphonium group and a sulfonate group
Méthodes De Préparation
The synthesis of 11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate typically involves multiple steps. The process begins with the preparation of the phosphonium salt, which is then reacted with an alkyl halide to form the phosphonium alkyl chain. This intermediate is subsequently reacted with 4-methylbenzene-1-sulfonyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where common reagents include sodium hydroxide or potassium tert-butoxide. The major products of these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and sulfonate esters.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of advanced materials, such as ion-exchange resins and catalysts for chemical reactions.
Mécanisme D'action
The mechanism by which 11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphonium group can form strong ionic interactions with negatively charged sites on proteins, while the sulfonate group can participate in hydrogen bonding and electrostatic interactions. These interactions can alter the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other phosphonium salts and sulfonate esters, such as:
Triphenylphosphine: A simpler phosphonium compound used widely in organic synthesis.
Tosylates: Sulfonate esters commonly used as leaving groups in substitution reactions.
Phosphonium ylides: Compounds used in the Wittig reaction to form alkenes.
11-(triphenylphosphaniumyl)undecyl 4-methylbenzene-1-sulfonate 4-methylbenzene-1-sulfonate is unique due to its combination of both phosphonium and sulfonate groups, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C43H51O6PS2 |
|---|---|
Poids moléculaire |
759.0 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;11-(4-methylphenyl)sulfonyloxyundecyl-triphenylphosphanium |
InChI |
InChI=1S/C36H44O3PS.C7H8O3S/c1-32-26-28-36(29-27-32)41(37,38)39-30-18-7-5-3-2-4-6-8-19-31-40(33-20-12-9-13-21-33,34-22-14-10-15-23-34)35-24-16-11-17-25-35;1-6-2-4-7(5-3-6)11(8,9)10/h9-17,20-29H,2-8,18-19,30-31H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
PQYZYMPZKVCHGH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


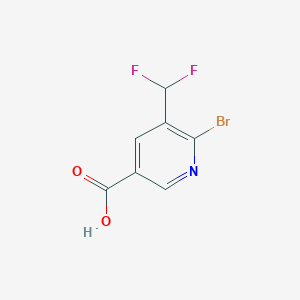
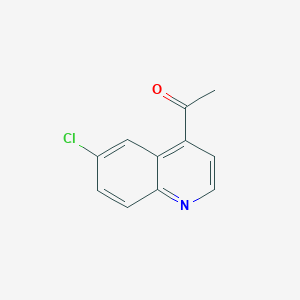
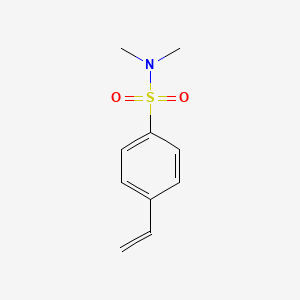
![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13574457.png)
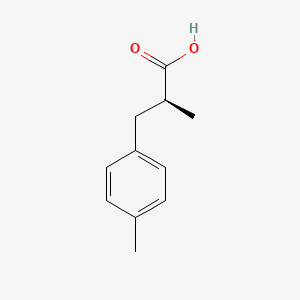
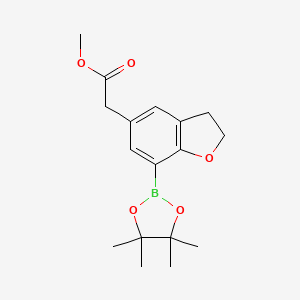
![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)
![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)
